![molecular formula C11H13BrFN B568089 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine CAS No. 1355247-07-2](/img/structure/B568089.png)

1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

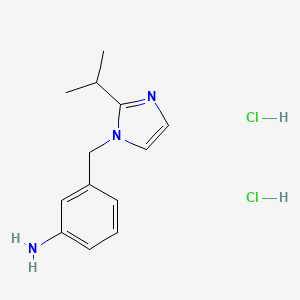

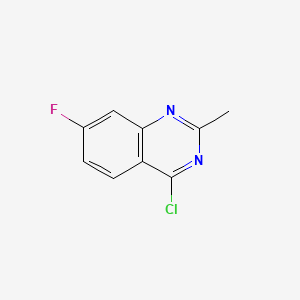

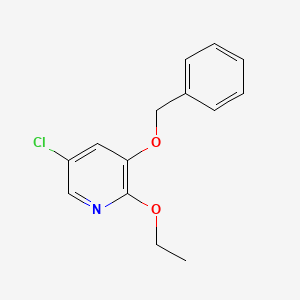

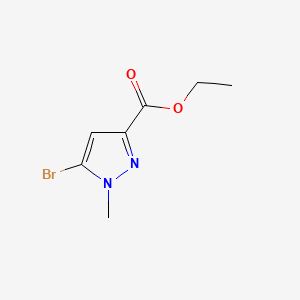

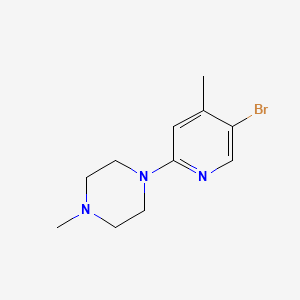

“1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine” is a chemical compound with the molecular formula C11H13BrFN . It has a molecular weight of 258.13 .

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step, although it is not well developed . A radical approach has been reported for the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H13BrFN/c12-10-5-3-4-9(11(10)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 258.13 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications

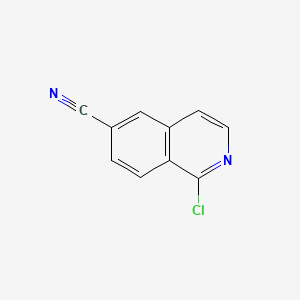

Synthesis of Biologically Active Compounds

"1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine" and related derivatives are pivotal in the synthesis of complex molecules with potential biological activities. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves multiple steps, including nitration, chlorination, and N-alkylation, highlighting the compound's role in constructing pharmacologically relevant structures (Wang et al., 2016). Such intermediates are crucial for developing new therapeutic agents, showcasing the compound's importance in medicinal chemistry research.

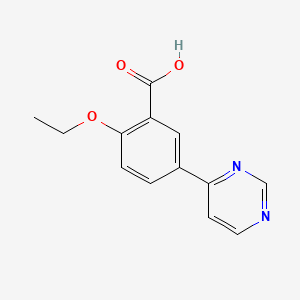

Crystal Structure Analysis

Research on the crystal structures of ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates involves compounds structurally similar to "this compound", which are analyzed to understand their crystalline forms and potential for forming solid-state materials. These studies provide insights into the material's properties, such as stability and solubility, which are essential for pharmaceutical formulation and material science applications (Shalaby et al., 2014).

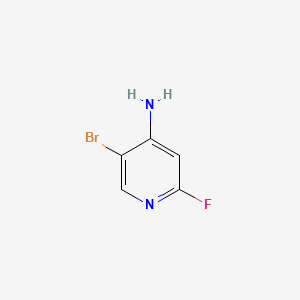

Anticonvulsant Activity

N-Mannich bases derived from similar pyrrolidine diones have been synthesized and evaluated for anticonvulsant activity, indicating the potential use of "this compound" derivatives in developing new antiepileptic drugs. Such research demonstrates the compound's role in creating molecules with significant biological activity, contributing to neuroscience and pharmacology (Obniska et al., 2012).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of compounds for antimicrobial and antifungal activities are crucial areas of application. Derivatives of "this compound" have been explored for such activities, demonstrating the compound's utility in discovering new antimicrobial and antifungal agents. This research is integral to addressing challenges in treating infections and diseases caused by resistant strains of bacteria and fungi (Nural et al., 2018).

Material Science and Polymer Research

The compound's derivatives are investigated for their roles in material science, particularly in the synthesis of novel polymeric materials with unique properties, such as thermal stability and fluorescence. This research underscores the versatility of "this compound" in contributing to advances in materials science, offering new insights into the design and development of high-performance polymers (Wang et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of “1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine” is Aldose reductase . Aldose reductase is an enzyme that catalyzes the NADPH-dependent reduction of a wide variety of carbonyl-containing compounds to their corresponding alcohols .

Mode of Action

The compound interacts with Aldose reductase, inhibiting its function . This interaction results in the inhibition of the accumulation of intracellular sorbitol , which is a key factor in the development of certain diabetic complications.

Biochemical Pathways

The compound affects the polyol pathway, where Aldose reductase plays a crucial role. By inhibiting Aldose reductase, the compound prevents the conversion of glucose to sorbitol, thereby reducing the intracellular accumulation of sorbitol .

Pharmacokinetics

It is known that the compound has a strong inhibitory effect and is longer acting compared to other drugs in this therapeutic area .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of intracellular sorbitol levels . This can help alleviate the symptoms of diabetic neuropathy, a complication of diabetes caused by high sorbitol levels.

Properties

IUPAC Name |

1-[(2-bromo-6-fluorophenyl)methyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN/c12-10-4-3-5-11(13)9(10)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOMRWKMVDLILJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC=C2Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742745 |

Source

|

| Record name | 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-07-2 |

Source

|

| Record name | 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B568012.png)

![1h-Pyrrolo[2,3-c]pyridin-7-amine,4-(trifluoromethyl)-](/img/structure/B568023.png)

![methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate](/img/structure/B568025.png)